Cas no 80-48-8 (methyl 4-methylbenzene-1-sulfonate)

Methyl 4-methylbenzene-1-sulfonate is a sulfonate ester derivative of toluene, commonly utilized as an alkylating agent in organic synthesis. Its key advantages include high reactivity in nucleophilic substitution reactions, enabling efficient introduction of the 4-methylbenzenesulfonyl (tosyl) group into target molecules. The compound exhibits good stability under standard storage conditions, ensuring consistent performance in synthetic applications. It is particularly valuable in the preparation of protected intermediates and as a precursor in pharmaceutical and fine chemical manufacturing. The methyl ester moiety enhances solubility in organic solvents, facilitating its use in homogeneous reaction systems. Proper handling is recommended due to its potential lachrymatory and irritant properties.
methyl 4-methylbenzene-1-sulfonate structure
80-48-8 structure
Product Name:methyl 4-methylbenzene-1-sulfonate
CAS No:80-48-8
MF:C8H10O3S
MW:186.228201389313
MDL:MFCD00008417
CID:34215
PubChem ID:6645
Update Time:2025-11-02

methyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-methylbenzenesulfonate
    • methyl para-toluenesulfonate
    • Methyl p-toluenesulphonate
    • 4-Toluenesulfonic Acid Sodium Salt
    • 4-Toluenesulfonic acid methyl ester
    • 4-Methylbenzenesulfonic acid
    • Methyl p-tosylate~p-Toluenesulphonic acid methyl ester
    • Methyl p-tosylate 4-Methylbenzenesulfonic acid methyl ester
    • P-Toluene sulfonic acid Methyl Ester
    • Methyl P-Toluenesulfonate (PTSM)
    • Methyl-P-toluenesulfonate
    • Methyl p-Toluenesulfonate
    • Methyl4-toluenesulfonate
    • PTSME
    • Methanol tosylate
    • methyl 4-methyl-1-benzenesulfonate
    • Methyl p-toluenesulf
    • METHYL P-TOSYLATE
    • METHYL TOSYLATE
    • methyltoluene-4-sulfonate
    • MPTS
    • MPTS,TRISODIUM SALT
    • p-Tolylmethylsulfonate
    • PTS1
    • toluene-4-sulfonic acid-methyl ester
    • 4-Methylbenzenesulfonic acid methyl ester
    • p-Toluenesulfonic Acid Methyl Ester
    • 4-11-00-00247 (Beilstein Handbook Reference)
    • Toluenesulfonic acid, methyl ester, P-
    • methyltosylate
    • CHEMBL5189891
    • Q25616437
    • HSDB 2025
    • Methylester kyseliny p-toluensulfonove
    • methyl-p-toluenesulphonate
    • Methyl p-toluenesulfonate, purum, >=97.0% (GC)
    • paratoluen sulphonate methyl ester
    • methyl para-toluene sulfonate
    • F0001-2085
    • SY276580
    • DTXCID1031123
    • LS-154172
    • p-Toluolsulfonsaeure methyl ester [German]
    • Benzenesulfonic acid, 4-methyl-, methyl ester
    • Methyl 4-toluenesulfonate
    • methyl p-toluene-sulfonate
    • STR01542
    • 4-Toluenesulfonic acid, methyl ester
    • methyl paratoluenesulfonate
    • Methyl toluene sulfonate
    • tosylate methyl ester
    • toluene-4-sulfonic acid methyl ester
    • p-Toluenesulfonic acid, methyl ester
    • methyl rho-toluenesulfonate
    • ortho-Toluenesulfonic acid, methyl ester
    • methyl-p-toluensulfonate
    • NSC-406335
    • DTXSID4052550
    • methyl-paratoluene sulphonate
    • Methyl toluene-4-sulfonate
    • p-Toluolsulfonsaeure methyl ester
    • Methyl-d3 4-Methylbenzenesulfonate
    • FT-0619531
    • p-toluenesulfonic acid methyl
    • AKOS008938769
    • methyl-4-toluene sulphonate
    • 80-48-8
    • SCHEMBL27524
    • Methyl 4-toluene sulfonate
    • methyl-4-methylbenzenesulfonate
    • Methylester kyseliny p-toluensulfonove [Czech]
    • 4-methyl-benzenesulfonic acid methyl ester
    • A839928
    • p-Methylbenzenesulfonate methyl ester
    • UNII-4SU69KI68L
    • MFCD00069406
    • Methyl toluene-4-sulphonate
    • Tox21_303790
    • NCGC00357078-01
    • Methyl p-toluene sulphonate
    • p-toluene-sulphonic acid methyl ester
    • BRN 0609209
    • CS-0015899
    • WLN: 1OSWR D1
    • Methyl p-toluenesulfonate, 98%
    • methyl 4-methylbenzene-1-sulfonate
    • tosome
    • Methyl 4-methylbenzenesulphonate
    • NSC406335
    • EN300-15726
    • 4SU69KI68L
    • methyl tosylat
    • FT-0695834
    • AM804364
    • METHYL P-METHYLBENZENESULFONATE
    • D72514
    • TsOMe
    • Methyl ester of 4-methylbenzenesulfonic acid
    • MeOTs
    • AI3-02550
    • CAS-80-48-8
    • T0269
    • Q-200515
    • methyl-4-toluene sulfonate
    • Methyl para-toluenesulphonate
    • EINECS 201-283-5
    • Methyl-(4)-toluenesulfonate
    • NSC 406335
    • Methyl-13C,d3Toluenesulfonate
    • Methyl toluenesulfonate
    • MFCD00008417
    • methyltoluen-4-sulfonat
    • CCRIS 9151
    • METHYL 4-TOLUENE SULFONATE [HSDB]
    • p-methylbenzenesulfonic acid methyl ester
    • NS00019688
    • p-Toluenesulfonic acid, methyl ester (6CI, 7CI, 8CI)
    • pMethylbenzenesulfonate methyl ester
    • Methyl 4toluene sulfonate
    • Methylester kyseliny ptoluensulfonove
    • ((2)H1,(3)H)methyl tosylate
    • Methyl toluene4sulfonate
    • DB-020470
    • reagent grade,96.0%
    • Methylptoluenesulfonate
    • Methyl 4methylbenzenesulfonate
    • Benzenesulfonic acid, 4methyl, methyl ester
    • 4Toluenesulfonic acid, methyl ester
    • pToluolsulfonsaeure methyl ester
    • Methyl ptosylate
    • pToluenesulfonic acid, methyl ester
    • Methyl ptoluenesulfonate
    • MDL: MFCD00008417
    • Inchi: 1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
    • InChI Key: VUQUOGPMUUJORT-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(C)=CC=1)(OC)=O
    • BRN: 609209

Computed Properties

  • Exact Mass: 186.03500
  • Monoisotopic Mass: 186.035065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 51.8

Experimental Properties

  • Color/Form: White crystals.
  • Density: 1.234 g/mL at 25 °C(lit.)
  • Melting Point: 25-28 °C (lit.)
    25-28 °C
  • Boiling Point: 144-145 °C/5 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.5172(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 51.75000
  • LogP: 2.41090
  • Vapor Pressure: 1 mmHg ( 20 °C)
  • Sensitiveness: Moisture Sensitive
  • Solubility: Soluble in ethanol, ether, benzene, insoluble in water

methyl 4-methylbenzene-1-sulfonate Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H314,H317
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 22-34-43
  • Safety Instruction: S26-S36/37/39-S45-S24
  • FLUKA BRAND F CODES:21
  • RTECS:XT7000000
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R22; R36/37/38; R40; R43
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:2-8°C

methyl 4-methylbenzene-1-sulfonate Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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methyl 4-methylbenzene-1-sulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ;  15 min, rt
Reference
Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent
Deruer, Elsa; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 1203-1207

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ,  Tetrahydrofuran ;  5 °C; 12 h, rt
Reference
Anchored block-copolymer surfactants for the synthesis of redispersible polystyrene latexes
Keerthika, Nagarajan ; et al, Journal of Applied Polymer Science, 2020, 137(29),

Production Method 3

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -78 °C; 10 min, 0 °C; 4 h, reflux
Reference
A new preparative method of aryl sulfonate esters by using cyclic organobismuth reagents
Sakurai, Naoto; et al, Heterocycles, 2007, 74, 771-790

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents
Vignola, N.; et al, Tetrahedron Letters, 2001, 42(44), 7833-7836

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Cuprous iodide Solvents: Dichloromethane ,  Water ;  4 h, rt
Reference
Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols
Luu, Truong Giang; et al, RSC Advances, 2022, 12(27), 17499-17504

Production Method 6

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Production Method 7

Reaction Conditions
Reference
Esterification of aliphatic sulfonic acids with dimethyl sulfate
Forbes, C. P.; et al, Cellulose Chemistry and Technology, 1981, 15(6), 691-3

Production Method 8

Reaction Conditions
Reference
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Methanol ;  36 h, rt
Reference
Photoinduced Oxidative Cross-Coupling for O-S Bond Formation: A Facile Synthesis of Alkyl Benzenesulfonates
Singh, Atul K.; et al, Synlett, 2017, 28(13), 1558-1563

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  tert-Butyl nitrite ,  Magnesium chloride Solvents: Acetonitrile ;  7 h, 50 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  40 min, rt
Reference
Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides
Li, Jiang-Sheng ; et al, Organic Letters, 2023, 25(46), 8263-8268

Production Method 11

Reaction Conditions
1.1 Solvents: tert-Butanol ,  Pentane
Reference
Sulfonylnitrosamides. IV. Thermal rearrangement of sulfonylmethylnitrosamides
de Boer, Th. J., Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1954, 73, 677-85

Production Method 12

Reaction Conditions
1.1 Reagents: Silica Solvents: Toluene ;  5 min, 120 °C
Reference
Direct Synthesis of Sulfonates of Alcohol, Oxyma-O-sulfonates and Oxime-O-sulfonates under Microwave Irradiation
Chandra, Jyoti; et al, ChemistrySelect, 2017, 2(27), 8471-8477

Production Method 13

Reaction Conditions
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Reference
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; et al, Tetrahedron, 2000, 56(37), 7291-7298

Production Method 14

Reaction Conditions
1.1 Reagents: Styrene ,  Trimethylsilyl triflate Solvents: Acetic acid ,  Acetonitrile ;  12 h, 25 - 35 °C
Reference
Photo-induced stereo- and regiospecific sulfonylation of C-C multiple bonds exploiting the dual reactivity of sulfonium iodate(I) species
Gurawa, Aakanksha; et al, Organic Chemistry Frontiers, 2023, 10(19), 4918-4926

Production Method 15

Reaction Conditions
1.1 Reagents: Ferric nitrate Solvents: Methanol ;  2 h, rt
Reference
Iron(III)-Mediated Oxy-Sulfonylation of Enamides with Sodium and Lithium Sulfinates
Kramer, Philipp; et al, Journal of Organic Chemistry, 2020, 85(5), 3617-3637

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Trimethylammonium chloride Solvents: Toluene ;  cooled
1.2 Solvents: Toluene ;  10 min, cooled; 1 h, 0 °C
Reference
Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and their conversion to labelled diazomethane
Shields, Samuel W. J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(12), 674-679

Production Method 17

Reaction Conditions
1.1 Reagents: Methane, nitro-, ion(1-), sodium Solvents: Methanol
Reference
Pathways in the reactions of nitronate ions with sulfonyl halides
Pigou, Paul E.; et al, Journal of the Chemical Society, 1988, (5), 725-30

Production Method 18

Reaction Conditions
1.1 Solvents: Pyridine
Reference
Piperidine derivatives. XXVI. 1-Methyl-3-benzylidene-4-piperidone dimer
McElvain, S. M.; et al, Journal of the American Chemical Society, 1955, 77, 492-3

Production Method 19

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Chlorine Solvents: Acetonitrile
1.2 Reagents: Pyridine
1.3 Reagents: Water
Reference
Preparation of sulfonamides from sodium sulfonates. Ph3PBr2 and Ph3PCl2 as a mild halogenating reagent for sulfonyl bromides and sulfonyl chlorides
Kataoka, Tadashi; et al, Synthesis, 1998, (4), 423-426

Production Method 20

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Hydrochloric acid Solvents: Methanol
Reference
Sulfinic acids and related compounds. 15. Convenient methods for esterifying sensitive sulfinic acid salts
Srivastava, Pramod K.; et al, Phosphorus and Sulfur and the Related Elements, 1985, 25(2), 161-5

Production Method 21

Reaction Conditions
1.1 Catalysts: Tin tetrachloride
Reference
Synthesis of organosulfur compounds via silicon-containing reagents
Mizhiritskii, M. D.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1547-58

Production Method 22

Reaction Conditions
1.1 Solvents: Toluene
Reference
Reaction of phosphorus oxyacid esters with p-toluenesulfonic acid
Nitta, Yoshihiro; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2710-18

Production Method 23

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Production Method 24

Reaction Conditions
1.1 Solvents: Dichloromethane ;  4 h, rt
Reference
Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents
Vignola, Nicola; et al, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

Production Method 25

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Production Method 26

Reaction Conditions
Reference
Sulfonic acid-induced fragmentation of dialkyl acylphosphonates, formation of alkyl carboxylates and alkyl sulfonates
Breuer, Eli; et al, Journal of the Chemical Society, 1988, (12), 2029-34

methyl 4-methylbenzene-1-sulfonate Raw materials

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Amadis Chemical Company Limited
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(CAS:80-48-8)methyl 4-methylbenzene-1-sulfonate
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(CAS:80-48-8)Methyl p-toluenesulfonate
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(CAS:80-48-8)Methyl p-toluenesulfonate
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methyl 4-methylbenzene-1-sulfonate Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on methyl 4-methylbenzene-1-sulfonate

Recent Advances in the Application of Methyl 4-Methylbenzene-1-Sulfonate (CAS 80-48-8) in Chemical Biology and Pharmaceutical Research

Methyl 4-methylbenzene-1-sulfonate (CAS 80-48-8) is a sulfonate ester compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, also known as p-toluenesulfonic acid methyl ester, serves as a crucial intermediate in organic synthesis and has been explored for its potential in drug development and biochemical studies. Recent studies have highlighted its role as an alkylating agent, which can modify biomolecules such as proteins and nucleic acids, thereby enabling novel therapeutic strategies and research tools.

One of the key areas of interest is the use of methyl 4-methylbenzene-1-sulfonate in the synthesis of small-molecule inhibitors and prodrugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, where it was employed to introduce methyl groups selectively into target molecules. The study reported enhanced binding affinity and pharmacokinetic properties of the resulting inhibitors, underscoring the compound's potential in drug design. Additionally, its stability and reactivity under physiological conditions make it a promising candidate for further exploration in medicinal chemistry.

In the realm of chemical biology, methyl 4-methylbenzene-1-sulfonate has been utilized as a tool for probing protein function and interactions. A recent preprint on bioRxiv detailed its application in covalent protein labeling, where it was used to modify specific amino acid residues in enzymes involved in metabolic pathways. This approach provided insights into enzyme mechanisms and facilitated the identification of allosteric binding sites, which could inform the design of new therapeutics. The study also highlighted the compound's compatibility with high-throughput screening methods, suggesting its broader utility in functional proteomics.

Another notable advancement involves the use of methyl 4-methylbenzene-1-sulfonate in nucleic acid chemistry. Research published in Nucleic Acids Research in early 2024 explored its role in the alkylation of DNA and RNA, revealing its potential to induce site-specific modifications that can alter gene expression or serve as diagnostic markers. The study reported that the compound's selectivity for certain nucleotide sequences could be harnessed for targeted epigenetic editing, opening new avenues for gene therapy and molecular diagnostics.

Despite these promising developments, challenges remain in optimizing the specificity and safety of methyl 4-methylbenzene-1-sulfonate for clinical applications. A review article in Chemical Research in Toxicology (2023) discussed the need for further studies to elucidate its off-target effects and metabolic fate in vivo. However, the compound's unique chemical properties and demonstrated versatility position it as a valuable tool for advancing both basic research and translational medicine in the coming years.

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Amadis Chemical Company Limited
(CAS:80-48-8)methyl 4-methylbenzene-1-sulfonate
A839928
Purity:99%
Quantity:5kg
Price ($):216.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:80-48-8)Methyl p-toluenesulfonate
sfd19474
Purity:99.9%
Quantity:200kg
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